
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) is a complex compound that combines the properties of citric acid derivatives and nickel ions
Vorbereitungsmethoden
The synthesis of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) typically involves the reaction of citric acid with ammonium hydroxide and nickel(II) nitrate. The reaction conditions include controlled temperature and pH to ensure the formation of the desired salt. Industrial production methods may involve large-scale reactions in reactors with precise control over the reaction parameters to achieve high yield and purity.
Analyse Chemischer Reaktionen
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel(II) ions to nickel(0) or other lower oxidation states.
Substitution: The ammonium ions can be substituted with other cations in exchange reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the presence of nickel ions.
Biology: The compound can be used in studies involving metal ion interactions with biological molecules.
Industry: Used in electroplating processes and as a precursor for the synthesis of other nickel-containing compounds.
Wirkmechanismus
The mechanism of action of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) involves the interaction of nickel ions with various molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This binding can affect various biochemical pathways, including those involved in metal ion transport and enzyme catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) include:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (13): This compound lacks the nickel ions and has different properties and applications.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate: This compound contains sodium ions instead of ammonium and nickel ions, leading to different chemical behavior and uses.
Propane-1,2,3-tricarboxylic acid:
The uniqueness of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) lies in its combination of citric acid derivatives with nickel ions, providing unique catalytic and biochemical properties.
Eigenschaften
CAS-Nummer |
18283-82-4 |
|---|---|
Molekularformel |
C6H9NNiO7 |
Molekulargewicht |
265.83 g/mol |
IUPAC-Name |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.H3N.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
InChI-Schlüssel |
QVIDGJRVLOQYJX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
| 68025-13-8 18283-82-4 |
|
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


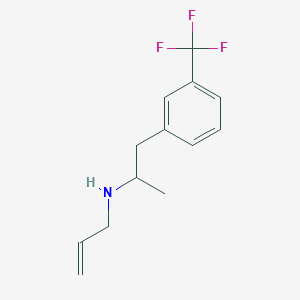
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
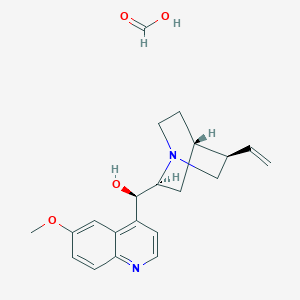

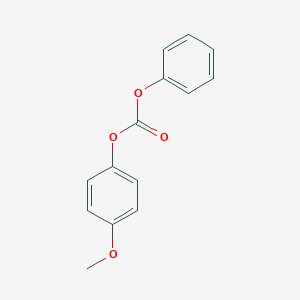

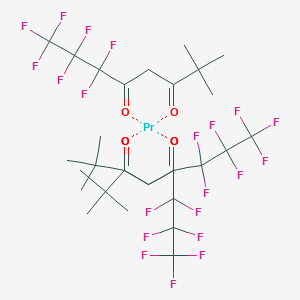

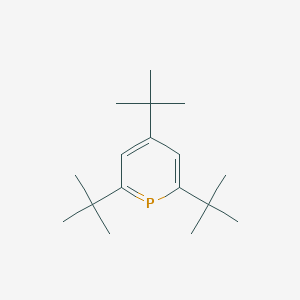
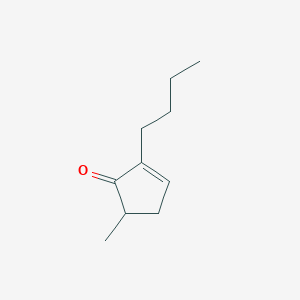
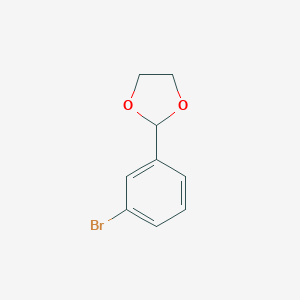
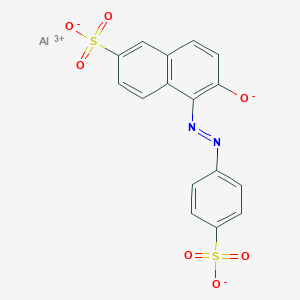
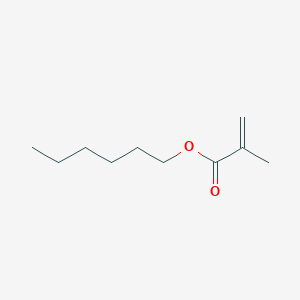
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
